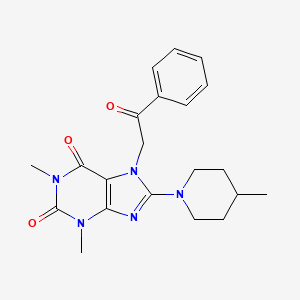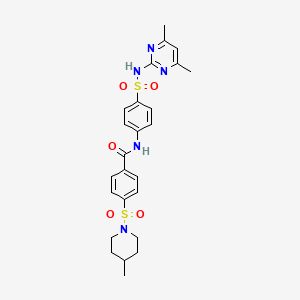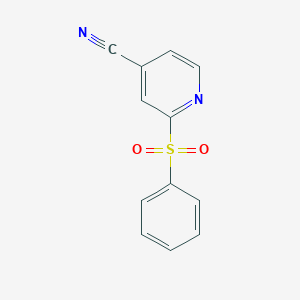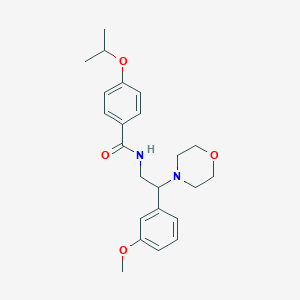![molecular formula C20H23Cl2N5O3S B2612843 Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 886913-51-5](/img/structure/B2612843.png)
Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, a triazole ring, and an ester group. It also contains a 2,4-dichlorophenyl moiety. These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry, where such heterocyclic compounds are often used as building blocks for drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. It’s important to note that the synthesis of complex organic molecules often requires careful optimization to ensure high yields and purity .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a piperazine ring, a thiazole ring, and a triazole ring. These rings are likely to contribute significantly to the compound’s overall stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the ester group could undergo hydrolysis or transesterification reactions, while the halogen atoms on the phenyl ring could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, boiling point, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on compounds structurally related to Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate highlights their potential in antimicrobial applications. For instance, the study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms, indicative of the broader class's potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Another relevant study by Patil et al. (2021) on piperazine and triazolo-pyrazine derivatives showed superior antimicrobial activity for specific compounds, suggesting the importance of the piperazine moiety in enhancing antimicrobial efficacy (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).
Synthesis and Chemical Properties
The chemical synthesis and properties of related compounds have also been extensively studied, providing insights into potential applications in drug design and development. For example, the synthesis of [1,2,4]Triazolo[4,3-α]piperazines by Balsells et al. (2005) through a novel mechanism offers a modular approach that could be relevant for developing new pharmaceuticals with similar core structures (Balsells, Dimichele, Liu, Kubryk, Hansen, & Armstrong, 2005).
Anticoccidial and Antihypertensive Potential
Compounds structurally similar to the chemical have shown promise in other therapeutic areas as well, such as anticoccidial and antihypertensive effects. Shibamoto and Nishimura (1986) synthesized 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, revealing anticoccidial activity at specific concentrations, which could guide future research on similar compounds for veterinary use (Shibamoto & Nishimura, 1986). Additionally, Bayomi et al. (1999) explored 1,2,4-triazolol[1,5-alpha]pyrimidines with various moieties for antihypertensive activity, showcasing the therapeutic versatility of this chemical scaffold (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Neuroleptic Activity
The neuroleptic potential of related piperazine derivatives was examined in studies like that by Cascio, Manghisi, and Fregnan (1989), where compounds exhibited significant neuroleptic activity with low extrapyramidal side effects. This suggests the relevance of the piperazine component in the design of new antipsychotic drugs (Cascio, Manghisi, & Fregnan, 1989).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N5O3S/c1-3-15-23-19-27(24-15)18(28)17(31-19)16(13-6-5-12(21)11-14(13)22)25-7-9-26(10-8-25)20(29)30-4-2/h5-6,11,16,28H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCZKRNZNAXTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)
![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)



![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)
![[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2612783.png)